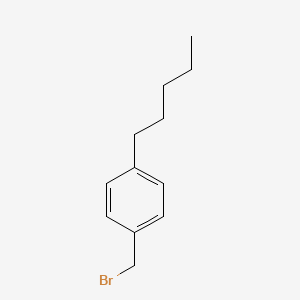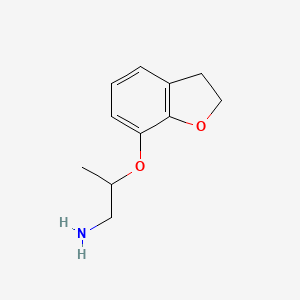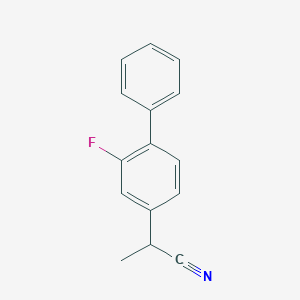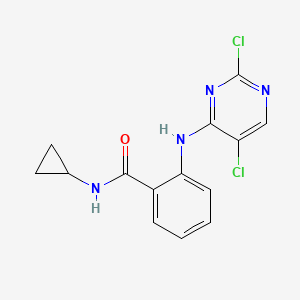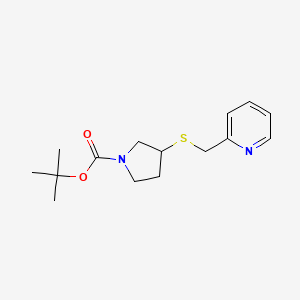
tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate: is an organic compound that features a pyrrole ring substituted with a tert-butyl ester group and a mercaptomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with tert-butyl chloroformate and a thiol compound. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercaptomethyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Potential use in the development of bioactive molecules due to its ability to interact with biological macromolecules .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active pyrrole derivative which can interact with biological pathways .
Comparison with Similar Compounds
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl 2-(mercaptomethyl)-1H-imidazole-1-carboxylate
Comparison:
- tert-Butyl 2-(mercaptomethyl)-1H-pyrrole-1-carboxylate has a unique pyrrole ring which imparts different electronic properties compared to imidazole derivatives.
- The presence of the mercaptomethyl group makes it more reactive towards nucleophiles and electrophiles compared to similar compounds without this group .
This compound’s unique structure and reactivity make it a valuable molecule in various fields of research and industry
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
tert-butyl 2-(sulfanylmethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h4-6,14H,7H2,1-3H3 |
InChI Key |
UWQPWMGJYMDMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
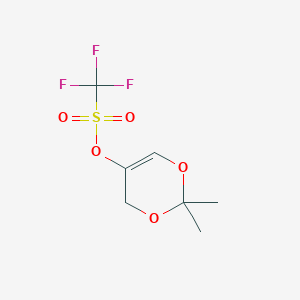
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
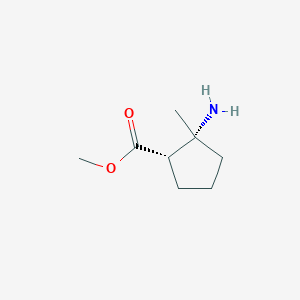

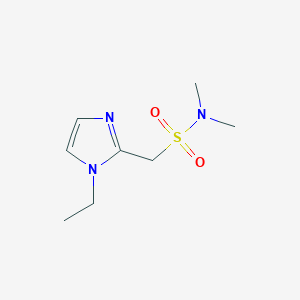
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
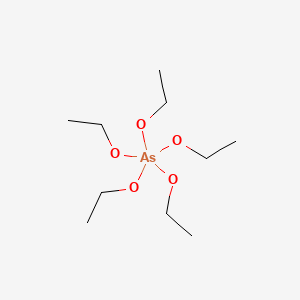
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
